Cyc065 - 1070790-89-4

Cyc065

Catalog Number: EVT-268029
CAS Number: 1070790-89-4
Molecular Formula: C21H31N7O
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyc065, chemically known as fadraciclib, is a novel, orally bioavailable, second-generation aminopurine [, ] that acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs) [, ]. Specifically, it demonstrates high selectivity for CDK2 and CDK9 over other CDKs and non-CDK enzymes [, , ]. Cyc065 is classified as a transcriptional CDK inhibitor due to its ability to inhibit CDK9, a key regulator of transcription [, , ]. This compound plays a significant role in scientific research, particularly in the field of oncology, where it is being investigated for its potential as an anti-cancer agent [, , , ].

Mechanism of Action

Cyc065 exerts its biological effects primarily by inhibiting CDK2 and CDK9 [].

  • CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates RNA polymerase II (RNAPII) activity during transcription [, ]. By inhibiting CDK9, Cyc065 disrupts RNAPII phosphorylation, leading to the downregulation of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL1) and the MYC oncoprotein [, , , , , , ]. This downregulation of MCL1 and MYC promotes rapid apoptosis (programmed cell death) in cancer cells [, , , , , ].

  • CDK2 Inhibition: CDK2 plays a crucial role in cell cycle progression and the regulation of centrosome duplication and clustering [, ]. Inhibition of CDK2 by Cyc065 leads to several consequences:

    • Cell Cycle Arrest: Cyc065 induces cell cycle arrest by preventing the transition from the G1 phase (cell growth) to the S phase (DNA replication) and from the G2 phase (preparation for mitosis) to the M phase (mitosis) [, ]. This arrest effectively inhibits the proliferation of cancer cells [].

    • Anaphase Catastrophe: In cancer cells with abnormal numbers of centrosomes (aneuploidy), Cyc065 disrupts centrosome clustering during mitosis, resulting in multipolar cell division [, , , , ]. This aberrant division, known as anaphase catastrophe, leads to cell death [, , , , ].

Applications
  • Targeting Hematological Malignancies: Cyc065 shows promise in treating hematological malignancies like acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), multiple myeloma (MM), and diffuse large B cell lymphomas (DLBCL), including double-hit lymphomas (DHL) [, , , , ]. It effectively induces apoptosis in these cancers by suppressing MCL1 and MYC, both of which are essential for their survival [, , , , ].

  • Treating Solid Tumors: Preclinical studies demonstrate Cyc065's efficacy in various solid tumor models, including breast cancer, uterine serous carcinoma, neuroblastoma, and glioblastoma [, , , , , , ]. Its ability to inhibit CDK2-mediated proliferation and induce anaphase catastrophe in aneuploid cancer cells makes it a potential therapeutic candidate for these malignancies [, , , , , , ].

  • Synergistic Combinations: Cyc065 exhibits synergistic effects when combined with other anti-cancer agents, enhancing their therapeutic efficacy [, , , , ]. Notable examples include:

    • BCL2 Inhibitors: Combining Cyc065 with BCL2 inhibitors like venetoclax shows promise in treating hematological malignancies [, , , ]. The combination targets two parallel anti-apoptotic pathways (MCL1 and BCL2) for enhanced cell death [, , , ].

    • DNA Damaging Agents: Cyc065 synergizes with DNA damaging agents, such as the nucleoside analogue sapacitabine (and its active metabolite CNDAC), by suppressing DNA double-strand break repair, leading to increased cancer cell death [, ].

    • BET Inhibitors: The combination of Cyc065 with BET inhibitors demonstrates synergistic activity in B cell lymphoma cell lines []. This synergy likely arises from the simultaneous targeting of MYC and MCL1 [].

Future Directions
  • Clinical Development: Ongoing clinical trials are evaluating the safety and efficacy of Cyc065 as a single agent and in combination therapies for various cancers []. Continued clinical development will be crucial to determine its therapeutic potential in humans.

  • Biomarker Development: Identifying biomarkers that predict sensitivity and resistance to Cyc065 will be crucial for selecting patients who are most likely to benefit from treatment. Preclinical studies suggest that MLL gene status and the level of BCL2 family proteins may serve as potential biomarkers [, ].

Seliciclib

  • Compound Description: Seliciclib is an orally available, first-generation cyclin-dependent kinase (CDK) inhibitor with selectivity for CDK2 and CDK9. [] It has shown efficacy in preclinical models of multiple myeloma and glioblastoma. [, ] Similar to CYC065, seliciclib downregulates Mcl-1, sensitizing GBM cells to apoptosis induced by TRAIL. []
  • Relevance: Seliciclib is structurally related to CYC065, serving as the starting point for the development of fadraciclib. [] CYC065 is considered a second-generation, more potent derivative of seliciclib, exhibiting improved potency and selectivity for CDK2 and CDK9. []

Venetoclax (ABT-199)

  • Relevance: Venetoclax's mechanism of action complements that of CYC065. While CYC065 targets MCL1, venetoclax inhibits BCL2, offering a synergistic approach to overcome resistance associated with single-agent therapy. [, , , , ] Combining these agents has shown promising results in preclinical studies for treating CLL and AML. [, ]

Sapacitabine

  • Compound Description: Sapacitabine is an oral nucleoside analog that acts as a DNA-damaging agent. [] Its active metabolite, CNDAC, is also explored in combination therapies. [, ]
  • Relevance: Studies have shown that combining seliciclib with sapacitabine or CNDAC enhances anti-cancer activity. [, ] Given the structural similarities and shared CDK targets between seliciclib and CYC065, researchers suggest that CYC065 could also synergize with CNDAC in treating certain cancers. []

CNDAC

  • Compound Description: CNDAC is the active metabolite of the oral nucleoside analog sapacitabine, exhibiting DNA-damaging properties. [, ]
  • Relevance: CNDAC synergizes with seliciclib by prolonging the persistence of DNA double-strand breaks, ultimately enhancing cell death. [] Due to the similar mechanism of action and CDK target profile of seliciclib and CYC065, researchers suggest that CYC065 might also synergize with CNDAC in specific cancer types. []

(+)-JQ-1

  • Compound Description: (+)-JQ-1 is a BET (bromodomain and extra-terminal domain) inhibitor. [] BET inhibitors disrupt the interaction between BET proteins and acetylated histones, impacting the transcription of genes involved in cell growth and survival.
  • Relevance: Combining CYC065 with (+)-JQ-1 displayed synergistic anti-cancer effects in B-cell lymphoma cell lines, including those harboring MYC and BCL2 rearrangements (DHL). [] This synergy highlights the potential of targeting multiple oncogenic pathways for enhanced therapeutic benefit.

GSK525762

  • Compound Description: GSK525762 is a BET (bromodomain and extra-terminal domain) inhibitor. []
  • Relevance: Similar to (+)-JQ-1, combining GSK525762 with CYC065 demonstrated a synergistic effect against B-cell lymphoma cell lines, including those with MYC and BCL2 rearrangements (DHL). [] This synergy points to the potential of co-targeting CDK and BET proteins for enhanced therapeutic outcomes.

OTX-015

  • Compound Description: OTX-015 is a BET (bromodomain and extra-terminal domain) inhibitor. []
  • Relevance: In line with other BET inhibitors ((+)-JQ-1 and GSK525762), the combination of OTX-015 with CYC065 showed synergistic activity against B-cell lymphoma cell lines, including DHL. [] This synergy emphasizes the potential benefits of combining CDK and BET inhibition as a therapeutic strategy.

THZ1

  • Compound Description: THZ1 is a selective inhibitor of CDK7, another cyclin-dependent kinase involved in cell cycle regulation and transcription. [, ]
  • Relevance: Similar to CYC065, THZ1 exhibited potent anti-cancer activity against glioblastoma cells, including glioma stem cells, by inducing apoptosis and reducing cell viability. [, ] This suggests that both CDK2/9 and CDK7 could be viable targets for treating glioblastoma.

Properties

CAS Number

1070790-89-4

Product Name

Cyc065

IUPAC Name

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol

Molecular Formula

C21H31N7O

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1

InChI Key

DLPIYBKBHMZCJI-WBVHZDCISA-N

SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C

Solubility

Soluble in DMSO, not in water

Synonyms

CYC065; CYC-065; CYC 065; Fadraciclib

Canonical SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.